molecular formula C19H19N3O2S B2729995 6-isopropoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide CAS No. 2034477-35-3

6-isopropoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide

Cat. No.: B2729995
CAS No.: 2034477-35-3
M. Wt: 353.44
InChI Key: RIQZUSYOFFXJOB-UHFFFAOYSA-N
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Description

6-isopropoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide is a complex organic compound that features a nicotinamide core substituted with an isopropoxy group and a thiophen-2-yl-pyridin-3-yl-methyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-isopropoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste.

Chemical Reactions Analysis

Types of Reactions

6-isopropoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The isopropoxy group can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically used.

    Substitution: Alkyl halides and strong bases like sodium hydride are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of a nitro group yields an amine.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Research: The compound can be used as a probe to study biological pathways involving nicotinamide derivatives.

    Materials Science: Its unique structure may make it useful in the development of novel materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism by which 6-isopropoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    6-isopropoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide: Similar structure but with a benzamide core.

    6-methoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide: Similar structure but with a methoxy group instead of an isopropoxy group.

Uniqueness

6-isopropoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide is unique due to the combination of its isopropoxy group and the thiophen-2-yl-pyridin-3-yl-methyl moiety, which may confer specific electronic and steric properties that are beneficial for its intended applications.

Properties

IUPAC Name

6-propan-2-yloxy-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-13(2)24-17-8-7-15(12-21-17)19(23)22-11-14-5-3-9-20-18(14)16-6-4-10-25-16/h3-10,12-13H,11H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQZUSYOFFXJOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=C(C=C1)C(=O)NCC2=C(N=CC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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